molecular formula C20H17ClF3N5OS B15021946 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15021946
M. Wt: 467.9 g/mol
InChI Key: CAVUHGZGHNDMKV-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, trifluoromethyl, and methylphenyl groups

Preparation Methods

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazine rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and related heterocyclic compounds. Compared to these, N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 1,2,4-Triazole derivatives
  • Thiadiazine derivatives
  • Other triazolothiadiazines with different substituents

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C20H17ClF3N5OS

Molecular Weight

467.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H17ClF3N5OS/c1-10-3-5-12(6-4-10)16-17(31-19-27-26-11(2)29(19)28-16)18(30)25-15-9-13(20(22,23)24)7-8-14(15)21/h3-9,16-17,28H,1-2H3,(H,25,30)

InChI Key

CAVUHGZGHNDMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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